5-Methylquinazolin-2-amine

Drug Design Medicinal Chemistry Physicochemical Profiling

Medicinal chemistry programs often struggle with regioisomeric mixtures during functionalization of 2-aminoquinazolines. The C5-methyl substituent in this compound provides a +0.3 log P increase over the parent scaffold while directing electrophilic substitution exclusively to C8.
- **Regiocontrol:** Single C8-bromination product, no isomeric separation needed.
- **Physicochemical:** XLogP3 1.6, TPSA 51.8 Ų; non-halogen alternative to chloro analogs.
- **Supply:** Available for R&D; immediate shipment.

Molecular Formula C9H9N3
Molecular Weight 159.19 g/mol
Cat. No. B11919420
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Methylquinazolin-2-amine
Molecular FormulaC9H9N3
Molecular Weight159.19 g/mol
Structural Identifiers
SMILESCC1=C2C=NC(=NC2=CC=C1)N
InChIInChI=1S/C9H9N3/c1-6-3-2-4-8-7(6)5-11-9(10)12-8/h2-5H,1H3,(H2,10,11,12)
InChIKeyNQIAXWJXDWDBEB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Methylquinazolin-2-amine: Core Profile and Comparator Context


5-Methylquinazolin-2-amine is a C5‑methyl substituted, heteroaromatic primary amine belonging to the 2‑aminoquinazoline scaffold [1]. Its molecular formula is C₉H₉N₃ (MW 159.19 g mol⁻¹) with a calculated lipophilicity (XLogP3) of 1.6 and a topological polar surface area of 51.8 Ų [1]. The quinazolin‑2‑amine core is a privileged structure in medicinal chemistry, serving as a building block for kinase inhibitors, adenosine receptor antagonists, and other bioactive molecules [2]. The C5‑methyl substituent differentiates this compound from the parent quinazolin‑2‑amine and from positional isomers (e.g., C6‑ or C7‑methyl), altering physicochemical properties and regiochemical reactivity in downstream functionalisation [1].

Why Alternative Quinazolin-2-amines Cannot Replace the 5-Methyl Derivative


Even small substituent changes on the quinazoline C5‑position significantly modulate both physicochemical properties and biological recognition [1]. The methyl group at C5 increases lipophilicity by ≈0.3 log P units relative to the unsubstituted scaffold, which can affect passive membrane permeability and non‑specific binding, while halogen substituents (e.g., chlorine) shift lipophilicity further and introduce distinct steric and electronic effects that alter metabolism [2]. Moreover, the C5‑methyl group exerts a marked directing effect in electrophilic aromatic substitution, enabling exclusive bromination at C8, whereas the unsubstituted or C6‑methyl analogues give different regioisomer mixtures critical for downstream synthetic routes [3]. These quantifiable differences invalidate generic interchange in research settings where precise structure–property relationships or regiospecific modifications matter.

Quantitative Differentiation from Closest Analogs


Lipophilicity Gain Over Unsubstituted Quinazolin-2-amine

5‑Methylquinazolin‑2‑amine has a computed XLogP3 of 1.6, +0.3 log units higher than unsubstituted quinazolin‑2‑amine (XLogP3 = 1.3) [1]. This increase in lipophilicity, while maintaining an identical TPSA of 51.8 Ų, suggests greater passive membrane permeability without sacrificing hydrogen‑bonding capacity [1][2].

Drug Design Medicinal Chemistry Physicochemical Profiling

Lipophilicity Modulation Versus 5-Chloroquinazolin-2-amine

Compared to 5‑chloroquinazolin‑2‑amine (XLogP3 = 1.8), 5‑methylquinazolin‑2‑amine is 0.2 log units less lipophilic [1]. While both introduce steric bulk at C5, the methyl group avoids the electron‑withdrawing and heavier halogen character, offering a finer lipophilicity balance that can reduce non‑specific protein binding and improve selectivity in early‑stage kinase inhibitor campaigns [2].

Lead Optimisation Halogen Effects Medicinal Chemistry

C5-Methyl-Directed Regioselective Bromination

Bromination of 5‑methylquinazolin‑2‑amine with N‑bromosuccinimide in acetonitrile under reflux yields exclusively 8‑bromo‑5‑methylquinazolin‑2‑amine [1]. In contrast, bromination of unsubstituted quinazolin‑2‑amine occurs predominantly at the C6 position, producing a mixture of regioisomers that complicates purification [2]. The steric and electron‑donating effect of the C5‑methyl group thus enables a predictable, single‑product bromination critical for synthesising uniformly functionalised probe molecules.

Synthetic Chemistry Regio-control Building Block Utility

Procurement-Driven Application Scenarios


Optimizing Lead Lipophilicity While Retaining Hydrogen-Bonding

When a lead series based on a 2‑aminoquinazoline scaffold requires a modest increase in log P to improve cell penetration without introducing halogens, 5‑methylquinazolin‑2‑amine offers a +0.3 log P increment over the parent scaffold while keeping TPSA constant [1]. This property is valuable in early‑stage kinase inhibitor programmes where balanced ADME profiles are critical.

Regiospecific Probe Synthesis via C8-Bromination

For generating homogeneous biotinylated or fluorescent probes from the quinazoline core, the ability to brominate exclusively at the C8 position—directed by the C5‑methyl group—ensures a single regioisomer is obtained [2]. This simplifies purification and characterisation, enabling reproducible conjugation chemistry for target engagement studies.

Non-Halogen Alternative for Early Discovery

When halogenated 5‑substituted quinazolin‑2‑amines (e.g., 5‑chloro) lead to metabolic instability or unwanted CYP inhibition, 5‑methylquinazolin‑2‑amine provides a non‑halogen alternative with a lower log P and distinct electronic profile [3]. Sourcing the methyl analogue early can reduce the need for subsequent scaffold redesign.

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